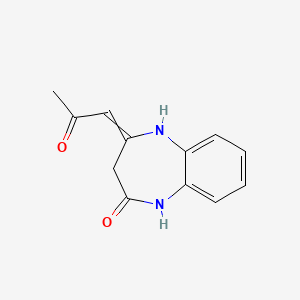
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound has a unique structure that includes a seven-membered diazepine ring fused to a benzene ring, with specific substituents that contribute to its distinct properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- typically involves the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors to form the seven-membered diazepine ring.
Introduction of Substituents: Specific substituents such as the oxopropylidene group are introduced through various chemical reactions, including acylation and alkylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- involves its interaction with specific molecular targets and pathways. For example, upon photoexcitation, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to various decay pathways that populate the ground state . These pathways are responsible for the compound’s photophysical properties and its potential use as a fluorogenic probe .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine derivatives such as:
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Known for its anticancer properties.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Characterized by its unique substituents.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one:
Uniqueness
The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-(2-oxopropylidene)- lies in its specific substituents and the resulting chemical and biological properties. Its structure allows for unique interactions and reactions that are not observed in other benzodiazepine derivatives .
Properties
CAS No. |
111008-23-2 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(2-oxopropylidene)-1,5-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)6-9-7-12(16)14-11-5-3-2-4-10(11)13-9/h2-6,13H,7H2,1H3,(H,14,16) |
InChI Key |
RCYMCAMDQNXWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CC(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)

![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
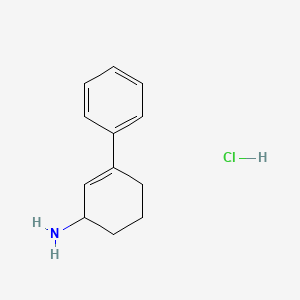
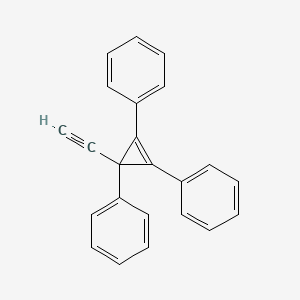
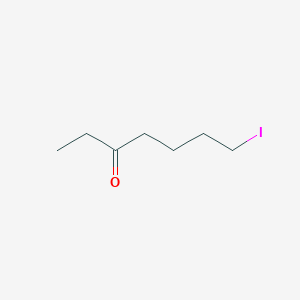
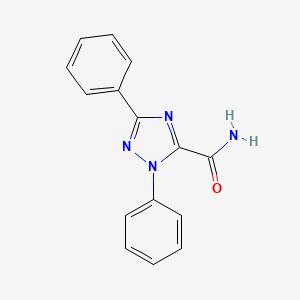
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
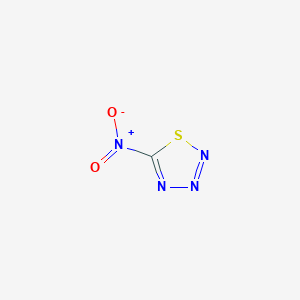
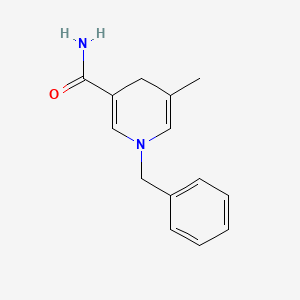
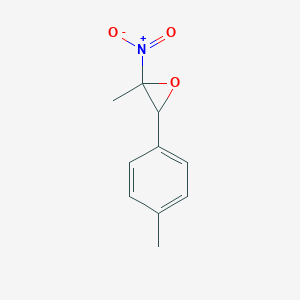
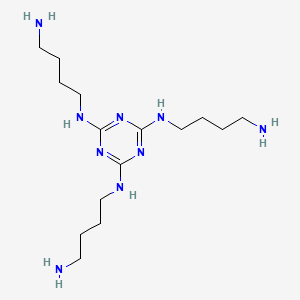
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

